![molecular formula C11H7ClF2N2O B1466051 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one CAS No. 1271474-79-3](/img/structure/B1466051.png)
6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
Overview
Description
6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one, also known as 4-chloro-N-(difluoromethyl)-6-phenylpyrimidin-2-amine, is a novel compound with potential applications in medicinal chemistry. It has a unique structure, with a difluoromethyl group at the 4-position and a phenyl group at the 6-position of the pyrimidin-2-amine ring. This compound has been studied extensively due to its potential applications in medicinal chemistry and its ability to interact with different biological systems.
Scientific Research Applications
Antimicrobial Activity
- Synthesized compounds related to 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one have demonstrated moderate antimicrobial activity against various bacteria and fungi. This includes derivatives like 2-amino-4-{4'-[(4'-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and its related structures (J.V.Guna & D.M.Purohit, 2012).
Chemical Synthesis and Structure
- The compound has been involved in the synthesis of various heterocyclic derivatives, showcasing its versatility in chemical synthesis. This includes the production of thieno[3',2' :5,6]pyrido-[4,3 -d]pyrimidin-4(3H)-one derivatives via an aza-Wittig reaction, indicating its potential in creating diverse chemical structures (Jianchao Liu, H. He, & M. Ding, 2007).
Crystallography
- The compound has also been used in crystallography studies. For example, analysis of the crystal structure of nuarimol, a pyrimidine fungicide, provided insights into its molecular conformation and interactions, which are crucial for understanding its biological activity (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Mechanism of Action
Target of Action
The primary target of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in promoting the proliferation of cancer cells . It is known to suppress the expression of genes involved in cell apoptosis .
Mode of Action
6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one operates based on the mechanism of induced proximity . This compound forms a complex with BCL6 and a transcriptional activator, BRD4 . The presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway by reactivating the genes that were silenced by BCL6 . This leads to the activation of the apoptosis pathway in cancer cells . Additionally, the compound has been observed to downregulate the expression of the oncogene MYC .
Result of Action
The result of the action of 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is the induction of apoptosis in cancer cells . By reactivating the genes involved in apoptosis, the compound effectively triggers cell death in cancer cells . This can potentially inhibit the proliferation of cancer cells and slow down the progression of the disease .
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOUPMIZZKCXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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